molecular formula C25H23Br2NO4 B2778896 TR antagonist 1

TR antagonist 1

Cat. No.: B2778896
M. Wt: 561.3 g/mol
InChI Key: JFQSWHAFVANRQE-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TR antagonist 1 involves multiple steps, including the bromination of specific aromatic compounds and the formation of ester linkages. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. it is typically synthesized in research laboratories under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

TR antagonist 1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include bromine for bromination, and various organic solvents such as dimethyl sulfoxide (DMSO) for dissolution .

Major Products Formed

The major products formed from these reactions are typically derivatives of this compound, which may have varying degrees of antagonistic activity against thyroid hormone receptors .

Scientific Research Applications

TR antagonist 1 has several scientific research applications:

Mechanism of Action

TR antagonist 1 exerts its effects by binding to thyroid hormone receptors, thereby blocking the action of thyroid hormones. This binding prevents the formation of the coactivator-binding surface, which is essential for the transcriptional activity of thyroid hormone receptors. As a result, the compound inhibits the expression of thyroid hormone-responsive genes .

Comparison with Similar Compounds

Properties

IUPAC Name

3-[3,5-dibromo-4-[4-hydroxy-3-propan-2-yl-5-[(E)-2-pyridin-4-ylethenyl]phenoxy]phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23Br2NO4/c1-15(2)20-14-19(13-18(24(20)31)5-3-16-7-9-28-10-8-16)32-25-21(26)11-17(12-22(25)27)4-6-23(29)30/h3,5,7-15,31H,4,6H2,1-2H3,(H,29,30)/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQSWHAFVANRQE-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1O)C=CC2=CC=NC=C2)OC3=C(C=C(C=C3Br)CCC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=CC(=C1O)/C=C/C2=CC=NC=C2)OC3=C(C=C(C=C3Br)CCC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23Br2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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